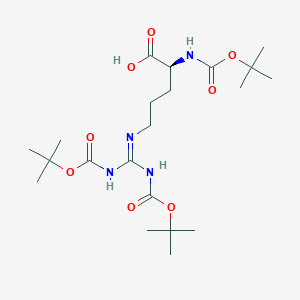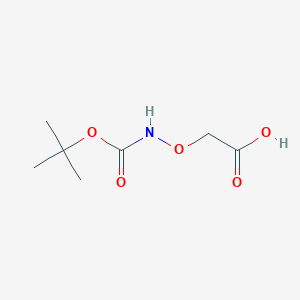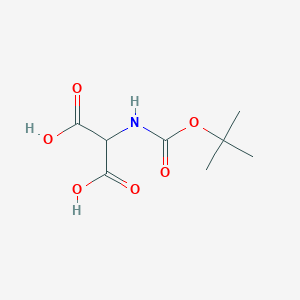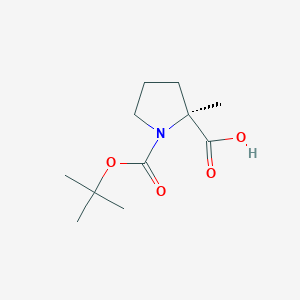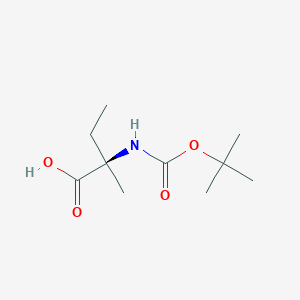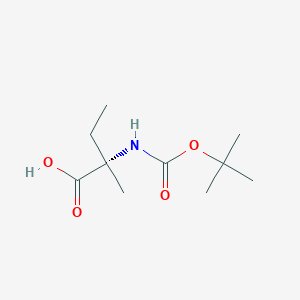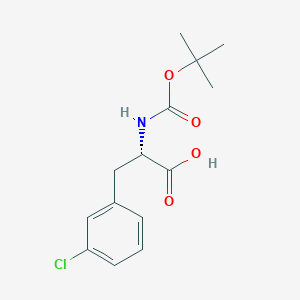
Boc-3-chloro-L-phenylalanine
Übersicht
Beschreibung
Boc-3-chloro-L-phenylalanine is a non-proteinogenic L-alpha-amino acid. It is a derivative of L-phenylalanine in which one of the meta-hydrogens of the phenyl group has been replaced by a chlorine .
Synthesis Analysis
The synthesis of Boc-3-chloro-L-phenylalanine involves the replacement of one of the meta-hydrogens of the phenyl group in L-phenylalanine with a chlorine . The exact synthesis process is not detailed in the available sources.Molecular Structure Analysis
Boc-3-chloro-L-phenylalanine has a complex molecular structure. It contains a total of 38 bonds, including 20 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, and 1 hydroxyl group .Physical And Chemical Properties Analysis
Boc-3-chloro-L-phenylalanine is a light yellow to white powder . It has a predicted density of 1.336 g/cm3 and a predicted boiling point of 339.5°C . Its melting point is 215-216°C .Wissenschaftliche Forschungsanwendungen
Application in Protein Synthesis Studies : Baldini et al. (1988) used a Boc-protected derivative of a photoactivatable analogue of phenylalanine to study protein synthesis in an in vitro translation system, highlighting its role in misaminoacylation of tRNA (Baldini et al., 1988).
Use in Peptide Synthesis : Crich and Banerjee (2007) synthesized erythro-N-Boc-β-mercapto-l-phenylalanine for native chemical ligation in peptide synthesis, demonstrating its utility in creating complex peptide structures (Crich & Banerjee, 2007).
Conformational Studies of Oligomers : Peggion et al. (1974) investigated the conformations of l-phenylalanine oligomers (BOC-(Phe)n-OMe) in various solvents, indicating the significance of Boc-phenylalanine derivatives in understanding peptide conformations (Peggion et al., 1974).
Development of FRET Cassettes and DNA Sequencing : Nampalli et al. (2002) designed FRET cassettes and terminators using an unnatural amino acid, t-Boc-l-para-amino-phenylalanine, demonstrating its application in DNA sequencing and protein analysis (Nampalli et al., 2002).
Radioiodination for Peptide Synthesis : Wilbur et al. (1993) synthesized a phenylalanine derivative (N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine) for radioiodination, highlighting its use in peptide synthesis and imaging studies (Wilbur et al., 1993).
Synthesis of Aminomethyl-L-Phenylalanine : Hartman and Halczenko (1991) prepared N-Boc-4-Aminomethyl-L-phenylalanine, showing its potential in the synthesis of modified amino acids (Hartman & Halczenko, 1991).
Incorporation in Angiotensin II Analogues : Escher et al. (1983) used L-Phenylalanine with Boc-protection for the synthesis of angiotensin II analogues, important in studying structure-activity relationships in peptides (Escher et al., 1983).
Development of Cationic Methacrylate Polymers : Kumar et al. (2012) polymerized Boc-L-phenylalanine methacryloyloxyethyl ester to create cationic polymers with potential applications in drug delivery (Kumar et al., 2012).
Preparation of Angiotensin I Analog : Cushman and Lee (1992) prepared t-BOC-p-Dimethylphoshonomethyl-L-phenylalanine, incorporating it into an angiotensin I peptide sequence, demonstrating its utility in peptide modification (Cushman & Lee, 1992).
Synthesis of Methylphenylalanines : Xiao (2008) synthesized Boc-L-methylphenylalanines, emphasizing their importance in pharmaceutical research and drug development (Xiao, 2008).
Safety and Hazards
While specific safety and hazard information for Boc-3-chloro-L-phenylalanine is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding inhalation of mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
IUPAC Name |
(2S)-3-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZHBTHQISEPPP-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375785 | |
| Record name | Boc-3-chloro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-3-chloro-L-phenylalanine | |
CAS RN |
114873-03-9 | |
| Record name | 3-Chloro-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114873-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-3-chloro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





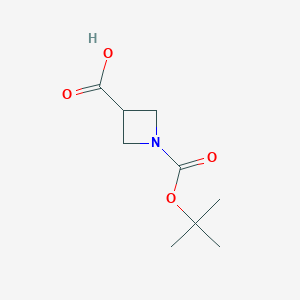
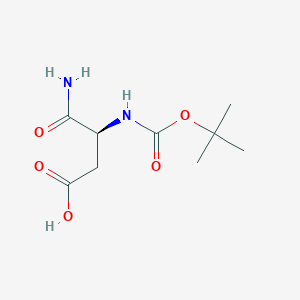
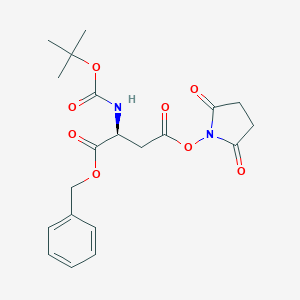

![(2-nitrophenyl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B558627.png)

